2-(1H-imidazol-2-yl)-1H-imidazole;2,2,2-trichloroacetic acid
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Overview
Description
2-(1H-imidazol-2-yl)-1H-imidazole;2,2,2-trichloroacetic acid is a compound that combines the properties of imidazole and trichloroacetic acid. Imidazole is a five-membered heterocyclic compound containing two nitrogen atoms, known for its role in biological systems and its presence in many pharmaceuticals . Trichloroacetic acid is a strong acid commonly used in biochemistry for protein precipitation and as a chemical peel in dermatology .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1H-imidazol-2-yl)-1H-imidazole typically involves the reaction of glyoxal and ammonia, forming imidazole, which is then further reacted with trichloroacetic acid . The reaction conditions often include refluxing the mixture for several hours to ensure complete reaction .
Industrial Production Methods
Industrial production of imidazole derivatives often involves multicomponent reactions, utilizing various catalysts to enhance yield and selectivity . For example, erbium triflate can be used as a catalyst in the synthesis of highly substituted imidazole derivatives .
Chemical Reactions Analysis
Types of Reactions
2-(1H-imidazol-2-yl)-1H-imidazole undergoes various chemical reactions, including:
Oxidation: Imidazole can be oxidized to form imidazolone derivatives.
Reduction: Reduction reactions can convert imidazole derivatives into more saturated compounds.
Substitution: Imidazole can undergo nucleophilic substitution reactions, where one of the hydrogen atoms is replaced by another group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like alkyl halides for substitution .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of imidazole can yield imidazolone, while nucleophilic substitution can produce various alkylated imidazole derivatives .
Scientific Research Applications
2-(1H-imidazol-2-yl)-1H-imidazole;2,2,2-trichloroacetic acid has numerous applications in scientific research:
Mechanism of Action
The mechanism of action of 2-(1H-imidazol-2-yl)-1H-imidazole involves its interaction with biological molecules. Imidazole can act as a ligand, binding to metal ions and enzymes, thereby affecting their activity . Trichloroacetic acid, being a strong acid, can denature proteins by disrupting their hydrogen bonds .
Comparison with Similar Compounds
Similar Compounds
2-(1H-imidazol-2-yl)pyridine: Similar in structure but contains a pyridine ring instead of a second imidazole ring.
2-(1H-imidazol-2-yl)ethanol: Contains an ethanol group, making it more polar and soluble in water.
Uniqueness
2-(1H-imidazol-2-yl)-1H-imidazole;2,2,2-trichloroacetic acid is unique due to its combination of imidazole and trichloroacetic acid properties, providing both biological activity and strong acidic characteristics .
Properties
CAS No. |
875312-61-1 |
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Molecular Formula |
C8H7Cl3N4O2 |
Molecular Weight |
297.5 g/mol |
IUPAC Name |
2-(1H-imidazol-2-yl)-1H-imidazole;2,2,2-trichloroacetic acid |
InChI |
InChI=1S/C6H6N4.C2HCl3O2/c1-2-8-5(7-1)6-9-3-4-10-6;3-2(4,5)1(6)7/h1-4H,(H,7,8)(H,9,10);(H,6,7) |
InChI Key |
CPBCFIQWHDAABU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=C(N1)C2=NC=CN2.C(=O)(C(Cl)(Cl)Cl)O |
Origin of Product |
United States |
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